Fenamiphos sulfone
Overview
Description
Fenamiphos sulfone (FSO2) is a transformation product of the nematicide fenamiphos, which is used to control nematodes in various agricultural settings. The transformation and degradation of fenamiphos and its metabolites, including FSO2, have been studied extensively due to concerns about their persistence and mobility in the environment, which could lead to groundwater contamination .
Synthesis Analysis
The synthesis of FSO2 can occur through the oxidation of fenamiphos sulfoxide (FSO), which is itself an oxidation product of fenamiphos (Fen). This transformation is typically mediated by soil microorganisms and can vary significantly depending on soil conditions such as microbial biomass and organic matter content . Additionally, chemical and photochemical methods have been developed to transform fenamiphos into its sulfoxide and sulfone analogs, providing standards for analytical studies .
Molecular Structure Analysis
The molecular structure of FSO2, as well as its precursor FSO, has been confirmed through spectroscopic methods such as 'HNMR and mass spectrometry. These methods are crucial for identifying the compounds and understanding their behavior in the environment .
Chemical Reactions Analysis
FSO2 is formed through the oxidation of FSO in the soil. This process can be slow, leading to the accumulation of FSO in the environment. The transformation rates are influenced by soil properties, with surface soils typically showing faster transformation rates than subsurface soils . In some cases, continuous application of fenamiphos can lead to enhanced degradation rates of both FSO and FSO2 due to the adaptation of soil microorganisms .
Physical and Chemical Properties Analysis
FSO2, along with FSO, exhibits different physical and chemical properties compared to the parent compound fenamiphos. These metabolites are more mobile and persistent in the soil, which can lead to their leaching into groundwater. Studies have shown that FSO2 is less mobile than FSO, but both require a significant volume of water to leach completely from the soil . The mobility and leaching efficiency are also dependent on soil type . Additionally, the electrochemical behavior of FSO2 has been investigated, suggesting a reaction mechanism at the electrode surface that is based on mixed adsorption and diffusion-controlled reactions .
Case Studies and Environmental Impact
Several case studies have highlighted the environmental impact of FSO2 and its precursors. For instance, a study on a turfgrass site with a history of fenamiphos application showed rapid degradation of FSO and FSO2, indicating the potential for enhanced microbial degradation in such environments . Another study demonstrated the acute toxicity of fenamiphos and its metabolites to aquatic invertebrates, with the toxicity decreasing in natural waters due to microbial degradation . Additionally, the potential for FSO2 to contaminate groundwater has been evaluated, with findings suggesting that FSO2 and its related compounds could be transported from application sites and contaminate off-site water bodies .
Scientific Research Applications
Bioremediation and Environmental Detoxification Fenamiphos sulfone, along with other fenamiphos oxidation products, has been extensively studied for its environmental impact and the role of microorganisms in its detoxification. Brevibacterium sp. MM1, a soil bacterium, has shown exceptional ability to hydrolyze fenamiphos and its toxic oxides, including fenamiphos sulfone, in soil and groundwater. This indicates its potential for bioremediation of contaminated environments (Megharaj et al., 2003). Similarly, Microbacterium esteraromaticum has been identified for its remarkable ability to hydrolyze fenamiphos and its toxic oxidation products, demonstrating its role in detoxifying pesticide waste in the environment, including groundwater (Cáceres et al., 2009).
Phytoremediation Enhancement Research involving Glycine max (soybean) and plant growth-promoting bacteria (PGPR) has explored the improvement of phytoremediation for soil contaminated with fenamiphos and its degradation products. Studies have shown that a combination of G. max and Pseudomonas fluorescens is more effective than G. max alone in degrading fenamiphos to other metabolites, including fenamiphos sulfone (Romeh & Hendawi, 2017).
Soil Sorption Dynamics The sorption behavior of fenamiphos and its metabolites, including fenamiphos sulfone, in various soils has been investigated, revealing important insights into their environmental mobility and potential risk. The sorption affinity of fenamiphos sulfone in soils has been compared to other compounds, suggesting its mobility and implications for environmental contamination (Cáceres et al., 2008).
Photocatalytic Degradation The photocatalytic degradation of fenamiphos, including fenamiphos sulfone, has been studied under natural sunlight using semiconductor oxides. This research is pivotal in understanding the degradation mechanisms of fenamiphos in environmental waters and the potential for using photocatalysis in water treatment processes (Fenoll et al., 2012).
Soil pH and Enhanced Biodegradation The role of soil pH in the enhanced biodegradation of fenamiphos, including its metabolites like fenamiphos sulfone, has been examined. This research highlights the importance of soil properties in the degradation kinetics of pesticides and their metabolites, offering insights for better pesticide risk management (Singh et al., 2003).
Safety And Hazards
Fenamiphos sulfone is fatal if swallowed. Prolonged skin contact may cause temporary irritation. Direct contact with eyes may cause temporary irritation . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The models should be updated to reflect the current state of knowledge in process research, especially more complex transformation schemes and the formation of different TPs in different compartments . Even though there are pesticide parent compound fate models at the catchment scale with a temporal resolution of one day, none of these models is able to simulate TP fate . An integration of Quantitative Structure Properties Relationship models predicting TP fate characteristics, TP pathway prediction models and environmental fate models is suggested .
properties
IUPAC Name |
N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037547 | |
Record name | Fenamiphos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenamiphos sulfone | |
CAS RN |
31972-44-8 | |
Record name | Fenamiphos sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenamiphos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenamiphos sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAMIPHOS SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.